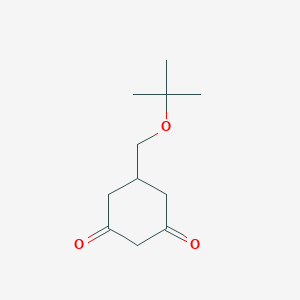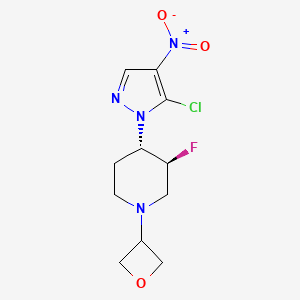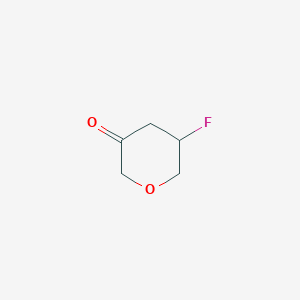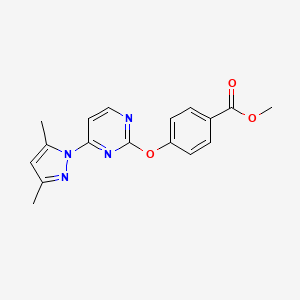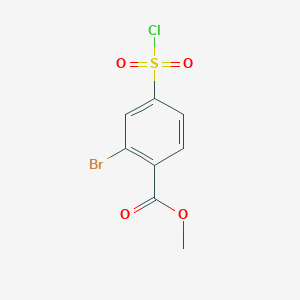![molecular formula C9H14O3 B13028814 3-Ethoxy-5-oxaspiro[3.4]octan-1-one CAS No. 1443981-62-1](/img/structure/B13028814.png)
3-Ethoxy-5-oxaspiro[3.4]octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-oxaspiro[3.4]octan-1-one is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in industrial and scientific research applications .
Méthodes De Préparation
The synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-one involves several steps. One common synthetic route includes the reaction of ethyl 3-oxobutanoate with 1,3-dioxolane in the presence of a base, followed by cyclization to form the spiro compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Analyse Des Réactions Chimiques
3-Ethoxy-5-oxaspiro[3.4]octan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, ketones, and substituted derivatives .
Applications De Recherche Scientifique
3-Ethoxy-5-oxaspiro[3.4]octan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties
Mécanisme D'action
The mechanism by which 3-Ethoxy-5-oxaspiro[3.4]octan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
3-Ethoxy-5-oxaspiro[3.4]octan-1-one can be compared with other spiro compounds, such as:
5-Oxaspiro[3.4]octan-1-one: This compound lacks the ethoxy group, making it less versatile in chemical reactions.
3-Methoxy-5-oxaspiro[3.4]octan-1-one: Similar to this compound but with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
3-Propoxy-5-oxaspiro[3.4]octan-1-one: This compound has a propoxy group, which can influence its physical and chemical properties compared to the ethoxy derivative
The uniqueness of 3-Ethoxy-5-oxaspiro[3
Propriétés
Numéro CAS |
1443981-62-1 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-ethoxy-5-oxaspiro[3.4]octan-3-one |
InChI |
InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3 |
Clé InChI |
GSYAMIGDGVVWAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(=O)C12CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


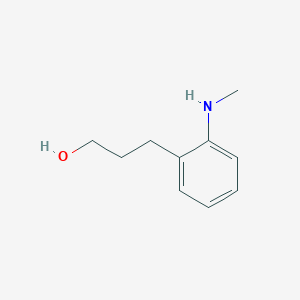
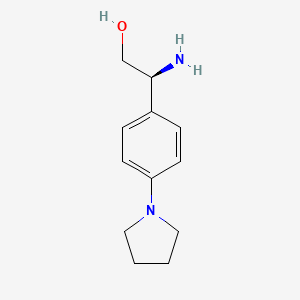
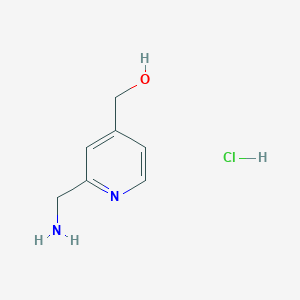
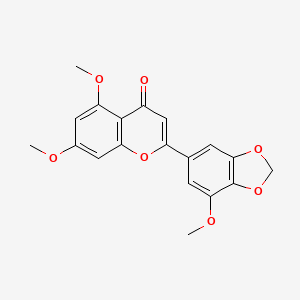

![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
